CK2-IN-10

CK2 inhibition allosteric modulator kinase selectivity

Researchers studying CK2 signaling often face confounding off-target effects from ATP-competitive inhibitors like CX-4945, which also potently inhibit CLK2 and other kinases. CK2-IN-10 addresses this by binding an allosteric site distinct from the ATP pocket, confirmed by the CK2α co-crystal structure (PDB: 3WIK). This mechanism fundamentally alters kinase selectivity, enabling cleaner mechanistic interpretation. • CK2 allosteric inhibition with distinct selectivity fingerprint vs. ATP-competitive chemotypes • Quantified dual dCK inhibition (IC₅₀ = 12 nM in CCRF-CEM cells; Ki = 1.90 nM) and HGPRT inhibition (Ki = 100 nM) • Favorable ADME: high oral bioavailability, low clearance, high metabolic stability in human/rat microsomes • ≥98% purity; powder stable at -20°C for 3 years; ambient or blue ice shipping available

Molecular Formula C13H13N3O3
Molecular Weight 259.26 g/mol
Cat. No. B12373039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCK2-IN-10
Molecular FormulaC13H13N3O3
Molecular Weight259.26 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=CNC(=O)NC2=O)C
InChIInChI=1S/C13H13N3O3/c1-7-3-4-9(5-8(7)2)11(17)15-10-6-14-13(19)16-12(10)18/h3-6H,1-2H3,(H,15,17)(H2,14,16,18,19)
InChIKeyRKCZDZMCIPPVEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,4-dimethylbenzamide: Procurement-Grade CK2 Allosteric Inhibitor with Quantified Multi-Target Activity


N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,4-dimethylbenzamide (CAS: 831207-32-0, also known as CK2-IN-10) is a tetrahydropyrimidine-based small molecule with a molecular formula of C₁₃H₁₃N₃O₃ and a molecular weight of 259.26 g/mol . The compound is classified as an allosteric inhibitor of protein kinase CK2, a serine/threonine kinase implicated in cell proliferation and survival pathways . Unlike ATP-competitive CK2 inhibitors, this compound binds outside the ATP-binding pocket, offering a distinct mechanism for modulating CK2 activity in cancer research applications .

Procurement Risk Alert: Why CK2-IN-10 Cannot Be Replaced by Generic CK2 Inhibitors Without Quantitative Validation


The CK2 inhibitor landscape is populated by compounds with divergent mechanisms and target selectivity profiles that materially impact experimental outcomes. ATP-competitive CK2 inhibitors such as CX-4945 (Silmitasertib) exhibit potent CK2 inhibition (IC₅₀ = 1 nM) but also inhibit CLK2 (IC₅₀ = 3.8 nM) and other off-target kinases, confounding mechanistic interpretation [1]. In contrast, CK2-IN-10 operates through an allosteric mechanism that fundamentally alters its kinase selectivity fingerprint . Furthermore, CK2-IN-10 demonstrates quantifiable inhibitory activity against additional targets—including deoxycytidine kinase (dCK) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT)—that are not shared across all CK2 inhibitor chemotypes [2]. Substituting CK2-IN-10 with a structurally distinct CK2 inhibitor without validating these differential activities risks introducing unaccounted variables into cellular and biochemical assays, potentially compromising data reproducibility and experimental conclusions.

CK2-IN-10 (N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,4-dimethylbenzamide): Comparative Quantitative Evidence for Procurement Decisions


Mechanistic Differentiation: Allosteric CK2 Inhibition Versus ATP-Competitive Comparators

CK2-IN-10 functions as an allosteric inhibitor of protein kinase CK2, binding outside the ATP-binding pocket . This contrasts with ATP-competitive CK2 inhibitors such as CX-4945 (Silmitasertib), TBB, SGC-CK2-1, and ellagic acid [1]. While direct CK2 IC₅₀ values for CK2-IN-10 are not publicly available in peer-reviewed literature, the allosteric binding mode has been structurally confirmed via X-ray crystallography of the CK2α/CK2-IN-10 complex (PDB ID: 3WIK) [2]. The mechanistic distinction between allosteric and ATP-competitive inhibition is critical for research applications where ATP-competitive inhibitors may exhibit cross-reactivity with the broader kinome or where the ATP-binding site is mutated or occupied by endogenous nucleotides.

CK2 inhibition allosteric modulator kinase selectivity cancer research

Deoxycytidine Kinase (dCK) Inhibitory Activity: A Secondary Target Profile Not Shared by Most CK2 Inhibitors

CK2-IN-10 exhibits potent inhibitory activity against human deoxycytidine kinase (dCK), an enzyme critical for nucleoside analog activation and salvage pathway metabolism. In human CCRF-CEM cells, CK2-IN-10 inhibits dCK-mediated [³H]-dC uptake with an IC₅₀ of 12 nM [1]. Steady-state kinetic assays further demonstrate apparent dCK inhibition with a Ki of 1.90 nM [2]. This dual CK2/dCK inhibition profile distinguishes CK2-IN-10 from most reference CK2 inhibitors, which lack reported dCK activity.

dCK inhibition nucleoside metabolism hematological malignancies multi-target activity

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Inhibitory Activity: A Third Target with Quantified Ki

CK2-IN-10 demonstrates measurable inhibitory activity against hypoxanthine-guanine phosphoribosyltransferase (HGPRT), a key enzyme in the purine salvage pathway. Data from US Patent 9,200,020 (Table 3, compound 9) report a Ki of 100 nM for human HGPRT and a Ki of 100 nM for Plasmodium falciparum HG(X)PRT, determined via spectrophotometric assay at pH 7.4 [1]. Notably, CK2-IN-10 exhibits species selectivity, with a Ki of 25,000 nM (25 μM) against Plasmodium vivax hypoxanthine phosphoribosyltransferase, indicating differential affinity across HGPRT orthologs [2].

HGPRT inhibition purine salvage pathway antimalarial multi-target pharmacology

Physicochemical and ADME Profile: Predicted Properties Supporting In Vitro and In Vivo Experimental Utility

CK2-IN-10 possesses physicochemical properties favorable for both in vitro and in vivo experimental applications. The compound has a molecular weight of 259.26 g/mol and a predicted density of 1.34±0.1 g/cm³ . Its predicted pKa is 7.96±0.10, suggesting partial ionization at physiological pH . Vendor-reported data indicate high metabolic stability in human and rat liver microsomes . CYP450 inhibition profiling shows low inhibition of isoforms 1A2, 2C19, and 3A4, but considerable inhibition of 2C9 and 2D6—a factor to consider when designing combination studies or interpreting metabolism-dependent outcomes . Orally administered CK2-IN-10 reportedly exhibits high bioavailability and, following intravenous administration, demonstrates a high volume of distribution with extremely low clearance . While these ADME parameters are sourced from commercial vendor descriptions rather than peer-reviewed publications, they provide guidance for experimental design and formulation.

physicochemical properties ADME solubility CYP inhibition metabolic stability

CK2-IN-10 (N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,4-dimethylbenzamide): Evidence-Backed Application Scenarios for Research Procurement


Multi-Target Pathway Interrogation: Simultaneous CK2, dCK, and HGPRT Modulation in Cancer Cell Models

CK2-IN-10 is uniquely suited for studies investigating the convergent roles of CK2-mediated signaling, dCK-dependent nucleoside metabolism, and HGPRT-driven purine salvage in cancer cell proliferation and survival. The compound's quantified dCK inhibition (IC₅₀ = 12 nM in CCRF-CEM cells; Ki = 1.90 nM) [1] and HGPRT inhibition (Ki = 100 nM for human HGPRT) [2] enable researchers to probe pathway interactions using a single chemical probe, reducing the confounding variables associated with combination inhibitor treatments. This application is particularly relevant for hematological malignancy models where both CK2 and dCK are established therapeutic targets .

Allosteric CK2 Inhibition for Kinase Selectivity Profiling and Resistance Mechanism Studies

The allosteric binding mode of CK2-IN-10, confirmed by the CK2α/CK2-IN-10 co-crystal structure (PDB ID: 3WIK) [3], makes the compound a valuable tool for studying CK2 inhibition mechanisms distinct from ATP-competitive inhibitors such as CX-4945, TBB, SGC-CK2-1, and ellagic acid. Researchers investigating ATP-binding site mutations that confer resistance to orthosteric CK2 inhibitors can employ CK2-IN-10 to assess whether allosteric inhibition retains efficacy in resistant backgrounds. Additionally, the compound's distinct kinase selectivity fingerprint supports kinome-wide profiling studies aimed at deconvoluting on-target versus off-target effects in CK2-dependent phenotypes.

Antimalarial Target Validation: P. falciparum HG(X)PRT Inhibition with Species Selectivity

CK2-IN-10 exhibits potent inhibition of Plasmodium falciparum HG(X)PRT (Ki = 100 nM) with approximately 250-fold selectivity over Plasmodium vivax HPRT (Ki = 25,000 nM) [4]. This species-selective inhibitory profile makes CK2-IN-10 a useful chemical probe for target validation studies in malaria research, particularly for dissecting the role of purine salvage enzymes in P. falciparum survival and proliferation. The compound's multi-target activity (CK2 + dCK + HGPRT) also enables exploration of host-parasite interactions where host kinase pathways intersect with parasite metabolic vulnerabilities.

In Vivo Pharmacology Studies Leveraging Favorable ADME Properties

The reported ADME profile of CK2-IN-10—high metabolic stability in human and rat liver microsomes, high oral bioavailability, high volume of distribution, and extremely low clearance —positions the compound as a practical choice for in vivo pharmacology studies. Researchers conducting xenograft tumor models or pharmacokinetic/pharmacodynamic (PK/PD) analyses can leverage these favorable properties to reduce the experimental burden associated with formulation optimization and frequent dosing. The low inhibition of CYP450 isoforms 1A2, 2C19, and 3A4 also simplifies interpretation of drug-drug interaction studies, though the considerable inhibition of CYP2C9 and 2D6 warrants consideration in combination therapy designs .

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